(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

Overview

Description

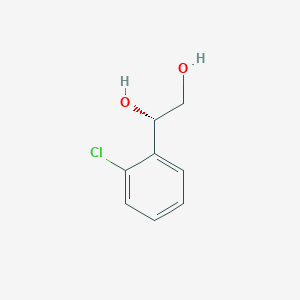

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol: is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-chlorobenzaldehyde.

Reduction: The 2-chlorobenzaldehyde undergoes a reduction reaction to form 2-chlorobenzyl alcohol.

Epoxidation: The 2-chlorobenzyl alcohol is then subjected to epoxidation to form an epoxide intermediate.

Ring Opening: The epoxide intermediate undergoes a ring-opening reaction in the presence of a nucleophile, such as water, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-(2-chlorophenyl)ethane-1,2-diol: A stereoisomer with similar chemical properties but different biological activity.

1-(2-chlorophenyl)ethane-1,2-diol: A compound with the same chemical structure but without stereoisomerism.

Uniqueness

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacological effects compared to its stereoisomers.

Biological Activity

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a compound with notable biological properties, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group attached to a vicinal diol structure. Its stereochemistry plays a crucial role in its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, influencing cellular processes such as:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing neuromodulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : It has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

- Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study demonstrated that this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, this compound was shown to reduce neuronal cell death. The compound's ability to scavenge free radicals contributed to its neuroprotective properties.

Cytotoxicity in Cancer Cells

Research involving various cancer cell lines highlighted the cytotoxic potential of this compound. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC against S. aureus < 50 µg/mL | Study 1 |

| Neuroprotective | Reduced cell death by 30% | Study 2 |

| Cytotoxicity | IC50 = 25 µM in breast cancer cells | Study 3 |

Synthesis and Applications

The synthesis of this compound typically involves the reduction of 2-chlorobenzaldehyde followed by epoxidation and ring-opening reactions. Its applications span across pharmaceuticals as a potential drug candidate for treating infections and neurodegenerative disorders.

Properties

IUPAC Name |

(1S)-1-(2-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOPULMDEZVJGI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369968 | |

| Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133082-13-0 | |

| Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.